3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazolium iodide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:
Formation of 4-Amino-2-methylpyrimidin-5-ylmethyl chloride: This intermediate is prepared by reacting 4-amino-2-methylpyrimidin-5-ol with thionyl chloride.
Reaction with 2-hydroxyethylamine: The intermediate is then reacted with 2-hydroxyethylamine to form the thiazolium ring.
Methylation: The thiazolium ring is methylated using methyl iodide to introduce the iodide ion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve scaling up the above reaction steps, ensuring proper control of reaction conditions such as temperature, pressure, and stoichiometry to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazolium ring can be oxidized to form thiazolium-5-oxide.
Reduction: The compound can be reduced to form the corresponding thiazolium-5-ol.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium fluoride (KF) can be used for substitution reactions.
Major Products Formed:
Thiazolium-5-oxide: Formed by oxidation.
Thiazolium-5-ol: Formed by reduction.
Substituted thiazolium salts: Formed by nucleophilic substitution.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be employed in biochemical assays and as a probe for studying biological systems.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The thiazolium ring can act as a ligand, binding to metal ions or enzymes, thereby influencing biological processes. The specific molecular targets and pathways would depend on the context in which the compound is used.
Comparison with Similar Compounds
Thiamine (Vitamin B1): Similar in structure, but with different functional groups.
4-Amino-2-methylpyrimidin-5-ol: A related compound without the thiazolium ring.
2-Hydroxyethylamine: A simple amine used in the synthesis of the compound.
Properties
CAS No. |
33232-06-3 |
---|---|
Molecular Formula |
C12H17IN4OS |
Molecular Weight |
392.26 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;iodide |
InChI |
InChI=1S/C12H17N4OS.HI/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);1H/q+1;/p-1 |
InChI Key |
OJCWGTRLOGXKRQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.